molecular formula C27H42F2O3 B1232684 25-OH-DF-D3 CAS No. 98040-59-6

25-OH-DF-D3

Cat. No.: B1232684
CAS No.: 98040-59-6
M. Wt: 452.6 g/mol
InChI Key: RULUGCIDKTYTMP-ZVUGKNKDSA-N
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Description

25-OH-DF-D3 is a high-purity chemical reference standard designed for analytical research and development. This compound is structurally analogous to the major circulating form of vitamin D, 25-Hydroxyvitamin D3 (25-OH-D3 or calcidiol), which is the primary clinical indicator of vitamin D status in the body . As a key metabolite in the vitamin D pathway, 25-hydroxy compounds are crucial for researchers studying calcium and phosphate homeostasis, bone metabolism, and immune function . This standard is invaluable in the development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of vitamin D metabolites in various sample matrices. It serves as an essential tool for quality control in pharmaceutical analysis, metabolic pathway investigation, and the production of in-vitro diagnostic (IVD) kits. The product is strictly labeled For Research Use Only and is not intended for direct diagnostic, therapeutic, or any other human use. Researchers should handle this material with the appropriate laboratory precautions.

Properties

CAS No.

98040-59-6

Molecular Formula

C27H42F2O3

Molecular Weight

452.6 g/mol

IUPAC Name

(5Z)-5-[(2Z)-2-[1-(4,4-difluoro-6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H42F2O3/c1-17(15-27(28,29)16-25(3,4)32)22-10-11-23-19(7-6-12-26(22,23)5)8-9-20-13-21(30)14-24(31)18(20)2/h8-9,17,21-24,30-32H,2,6-7,10-16H2,1,3-5H3/b19-8-,20-9-

InChI Key

RULUGCIDKTYTMP-ZVUGKNKDSA-N

SMILES

CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

CC(CC(CC(C)(C)O)(F)F)C1CCC\2C1(CCC/C2=C/C=C\3/CC(CC(C3=C)O)O)C

Canonical SMILES

CC(CC(CC(C)(C)O)(F)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

1-25-dihydroxy-23,23-difluorovitamin D3
1-alpha-25-dihydroxy-23,23-difluorovitamin D3
25-OH-DF-D3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of 25-OH-DF-D3 typically begins with steroidal precursors that provide the foundational carbon skeleton. A widely cited approach utilizes Inhoffen-Lythgoe diol (1) as the starting material due to its structural compatibility with vitamin D3 analogs. This diol undergoes selective protection and oxidation to yield α-ketoester intermediates, which are critical for introducing the difluoro moiety. For instance, α-ketoester 19 (derived from Inhoffen-Lythgoe diol) serves as the substrate for fluorination.

Fluorination Using DAST

The introduction of fluorine atoms at the C23 position is achieved through N,N-diethylaminosulfur trifluoride (DAST) -mediated fluorination. This reagent selectively converts ketones into geminal difluoro groups under anhydrous conditions. In the case of α-ketoester 19 , treatment with DAST at −78°C in dichloromethane produces the 23,23-difluoro-α-ketoester 20 in 85% yield. The reaction mechanism involves nucleophilic attack by fluoride ions, followed by elimination of sulfur dioxide and diethylamine.

Table 1: Key Fluorination Reaction Conditions

ParameterValue
ReagentDAST
Temperature−78°C
SolventDichloromethane
Reaction Time2 hours
Yield85%

Coupling Reactions and Cyclization

The CD-ring fragment containing the difluoro unit is coupled with an A-ring precursor to assemble the full vitamin D3 scaffold. A palladium-catalyzed tandem process is employed to construct the triene system characteristic of vitamin D3 analogs. For example, enol triflate 3 (A-ring fragment) reacts with an alkenyl indium reagent 2 (CD-ring fragment) in the presence of Pd(PPh₃)₄, yielding the coupled product with high stereoselectivity. Subsequent deprotection and oxidation steps finalize the 25-hydroxy group.

Industrial Production Considerations

Scalability Challenges

Industrial synthesis of this compound demands optimization of cost, yield, and purity. Batch reactors are commonly used for fluorination and coupling steps, but continuous flow systems show promise for improving reaction control and reducing byproducts. Key challenges include:

  • Moisture sensitivity : DAST reacts violently with water, necessitating rigorous anhydrous conditions.

  • Catalyst recycling : Palladium catalysts require efficient recovery to minimize costs.

Purification Techniques

Chromatographic methods dominate the purification process:

  • Flash column chromatography isolates intermediates using silica gel and gradient elution (hexane/ethyl acetate).

  • High-performance liquid chromatography (HPLC) achieves >98% purity for the final product, with C18 columns and methanol/water mobile phases.

Table 2: Purification Protocols for Key Intermediates

IntermediateMethodPurity Achieved
α-KetoesterFlash Chromatography95%
CD-RingHPLC98%

Analytical Methods for Quality Control

Structural Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm the positions of hydroxyl and difluoro groups. For this compound, the C23-F signal appears at δ −120 ppm in ¹⁹F NMR.

  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 436.28).

Purity Assessment

  • HPLC-UV : Quantifies residual solvents and byproducts using a C18 column and detection at 265 nm.

  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates.

Comparison with Alternative Synthesis Approaches

Classical vs. Convergent Synthesis

Early routes relied on linear synthesis , assembling the molecule step-by-step with cumulative yields below 10%. In contrast, convergent approaches (e.g., coupling preformed A- and CD-ring fragments) improve efficiency, achieving 13% overall yield in nine steps.

Fluorination Reagents

While DAST remains the standard, Deoxo-Fluor and XtalFluor-E offer alternatives with improved safety profiles. However, these reagents exhibit lower selectivity for geminal difluorination .

Chemical Reactions Analysis

Types of Reactions

25-OH-DF-D3: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would result in saturated hydrocarbons.

Scientific Research Applications

Osteogenic Differentiation

Mechanism of Action

Research indicates that 25(OH)D3 significantly influences the osteogenic differentiation of human mesenchymal stem cells (hMSCs). A study demonstrated that treating hMSCs with 250-500 nM of 25(OH)D3 leads to morphological changes associated with osteoblasts and increases the expression of osteogenic markers such as alkaline phosphatase and osteocalcin . The effects were compared to those of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), where 25(OH)D3 showed a greater capacity to induce mineralization in the extracellular matrix .

Table 1: Effects of 25(OH)D3 on Osteogenic Markers

Concentration (nM)Alkaline Phosphatase Activity (%)Osteocalcin Production (%)Mineralization (%)
100No changeNo changeNo change
250137 ± 8% (p < 0.001)IncreasedIncreased
500182 ± 12% (p < 0.001)Significantly increasedSignificantly increased

This data illustrates the dose-dependent effects of 25(OH)D3 on osteogenic differentiation, highlighting its potential for bone tissue engineering applications.

Vitamin D Supplementation Studies

Impact on Serum Levels

Various studies have assessed the impact of vitamin D supplementation on serum levels of 25(OH)D. One study reported that daily supplementation with vitamin D3 significantly raised serum levels of 25(OH)D among participants, achieving sufficient levels (>30 ng/mL) across all subjects after a regimen of high-dose supplementation . This finding underscores the importance of adequate vitamin D intake for maintaining optimal health.

Table 2: Serum Levels Post-Supplementation

Supplementation Dose (IU/day)Mean Serum Level (ng/mL)Duration (Months)
Placebo<20-
2000>303
5000>303

This table summarizes the effectiveness of different supplementation doses in achieving sufficient serum levels of 25(OH)D.

Therapeutic Applications

Bone Health and Disease Management

The role of 25(OH)D3 extends beyond basic biology; it has therapeutic implications in managing conditions like osteoporosis and other bone-related diseases. Its ability to enhance osteogenic differentiation makes it a candidate for therapies aimed at improving bone density and healing fractures .

Case Studies

Several clinical trials have explored the administration of vitamin D supplements to patients with osteoporosis. For instance, one study highlighted that patients receiving adequate doses of vitamin D experienced improvements in bone mineral density compared to those who did not receive supplementation .

Mechanism of Action

The mechanism of action of 25-OH-DF-D3 involves its interaction with specific molecular targets. The difluoro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

25(OH)D3 vs. Vitamin D3 (Cholecalciferol)

Vitamin D3 is a prohormone obtained via diet or synthesized in the skin. Unlike 25(OH)D3, it requires hepatic hydroxylation to become metabolically active. Studies suggest that 25(OH)D3 supplementation raises serum 25(OH)D3 levels more efficiently than vitamin D3. For example, foods fortified with 25(OH)D3 (e.g., eggs, meat) demonstrate ~5× greater potency in elevating serum levels compared to vitamin D3-fortified foods . However, the relative effectiveness remains contentious due to variability in absorption and individual metabolic rates .

Key Differences:

Parameter 25(OH)D3 Vitamin D3 (Cholecalciferol)
Bioactivity Intermediate metabolite Prohormone (requires activation)
Serum Half-Life ~15 days ~24 hours
Supplementation Efficacy Rapid elevation in serum levels Slower conversion kinetics
Clinical Use Direct correction of deficiency Prophylaxis or mild deficiency

25(OH)D3 vs. C3-epi-25(OH)D3

C3-epi-25(OH)D3 is a stereoisomer of 25(OH)D3 with a reversed hydroxyl group configuration at the C3 position. While it constitutes 5–20% of total 25(OH)D in children, its clinical significance is debated . Unlike 25(OH)D3, C3-epi-25(OH)D3 has lower affinity for vitamin D-binding protein (DBP), leading to faster renal clearance . Studies suggest that the percentage of C3-epi-25(OH)D3 (%C3-epi) relative to total 25(OH)D3 may better reflect pathological conditions, as it adjusts for interindividual variability in total vitamin D levels . For instance, %C3-epi remains stable across disease states, whereas absolute C3-epi-25(OH)D3 levels fluctuate with 25(OH)D3 concentrations .

Key Differences:

Parameter 25(OH)D3 C3-epi-25(OH)D3
Structural Difference C3 hydroxyl group orientation Epimerized C3 hydroxyl group
Binding Affinity High affinity for DBP Reduced DBP binding
Clinical Utility Primary deficiency marker Emerging marker for specific diseases
Assay Interference Minimal in LC-MS/MS May confound immunoassays

25(OH)D3 vs. 24,25-Dihydroxyvitamin D3 [24,25(OH)2D3]

24,25(OH)2D3 is a catabolic metabolite of 25(OH)D3, produced via CYP24A1-mediated hydroxylation. The 25(OH)D3:24,25(OH)2D3 ratio (normal range: 5–25) serves as a biomarker for vitamin D sufficiency. A low ratio indicates impaired 24-hydroxylase activity, seen in chronic kidney disease or vitamin D toxicity . Unlike 25(OH)D3, 24,25(OH)2D3 lacks classical vitamin D receptor (VDR) signaling but may regulate skeletal mineralization .

Key Differences:

Parameter 25(OH)D3 24,25(OH)2D3
Metabolic Role Storage form Catabolic metabolite
Receptor Binding Precursor to active VDR ligands Limited VDR affinity
Diagnostic Use Deficiency assessment Toxicity or metabolic dysfunction

Research Findings and Clinical Implications

  • Assay Variability: Immunoassays underestimate 25(OH)D3 levels by 10–20% compared to LC-MS/MS, particularly in populations with high C3-epi-25(OH)D3 .
  • Therapeutic Efficacy: 25(OH)D3 supplementation achieves target serum levels faster than vitamin D3, making it advantageous for rapid deficiency correction .
  • Disease Associations: Elevated %C3-epi-25(OH)D3 correlates with pediatric diseases, though causal mechanisms require further study .

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